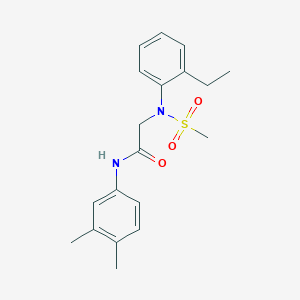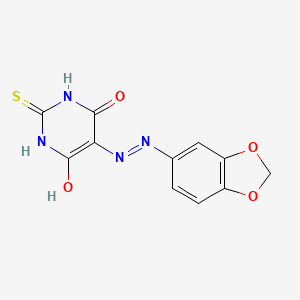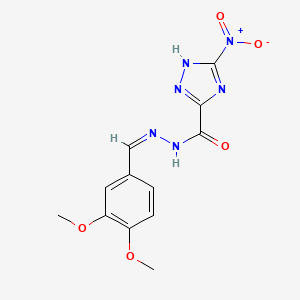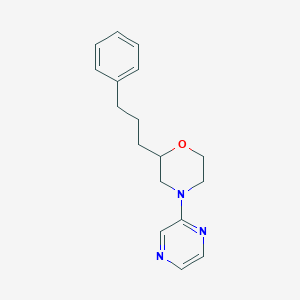
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPEG is a small molecule inhibitor that has been found to target specific proteins in the human body, making it a promising candidate for the development of new drugs.
Mécanisme D'action
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its therapeutic effects by binding to specific proteins and inhibiting their activity. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the active site of HDAC6 and prevents it from deacetylating its substrates. This leads to an accumulation of acetylated proteins, which can have a therapeutic effect in cancer. Similarly, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to tau and prevents it from forming toxic aggregates, which can have a therapeutic effect in Alzheimer's disease.
Biochemical and Physiological Effects:
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to induce cell death in cancer cells by promoting the accumulation of acetylated proteins. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce the formation of toxic aggregates of tau in Alzheimer's disease. In addition, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have anti-inflammatory effects, which can be beneficial in several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to selectively inhibit specific proteins, making it a valuable tool for studying their function. However, one of the limitations of using N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its potential toxicity. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to induce cell death in some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One of the potential applications of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is in the development of new cancer therapies. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to be a potent inhibitor of HDAC6, which is involved in the progression of several types of cancer. Another potential application of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is in the development of new Alzheimer's disease therapies. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit the formation of toxic aggregates of tau, which is implicated in the development of Alzheimer's disease. In addition, further research is needed to better understand the potential toxicity of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide and to develop strategies to minimize its toxicity.
Méthodes De Synthèse
The synthesis of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-ethylbenzylamine to form N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)glycinamide. This intermediate is then reacted with methanesulfonyl chloride to yield N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is the final product.
Applications De Recherche Scientifique
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several proteins that play a key role in various diseases. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the progression of cancer. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to inhibit the activity of the protein tau, which is implicated in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-18(16)21(25(4,23)24)13-19(22)20-17-11-10-14(2)15(3)12-17/h6-12H,5,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWZOIJYVDQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)

![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6038286.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6038298.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)

![N-(3-methoxyphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B6038313.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6038320.png)